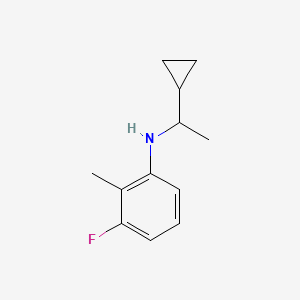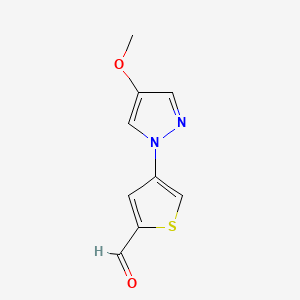
4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole is a synthetic organic compound with the molecular formula C10H7ClFNS This compound is characterized by its benzothiazole core, which is substituted with chloro, cyclopropyl, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclopropyl ketone derivatives in the presence of chlorinating and fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-fluorobenzothiazole
- 4-Chloro-2-methyl-6-fluorobenzothiazole
- 4-Chloro-2-cyclopropyl-1,3-benzothiazole
Comparison: 4-Chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole is unique due to the presence of both cyclopropyl and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C10H7ClFNS |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyl-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C10H7ClFNS/c11-7-3-6(12)4-8-9(7)13-10(14-8)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
VPBCPYSAMUZRHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(S2)C=C(C=C3Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


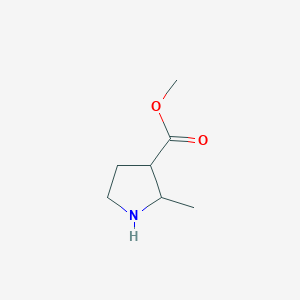
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
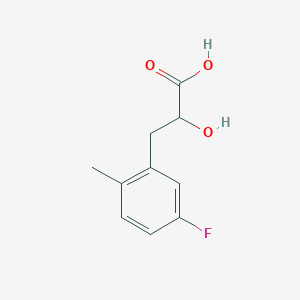
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
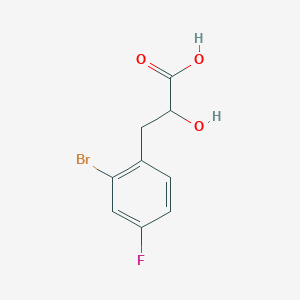
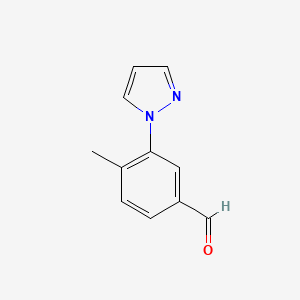
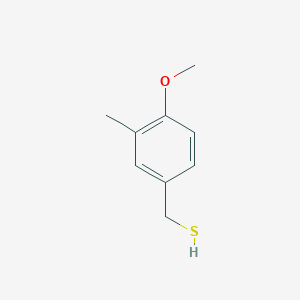

![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)
![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)
